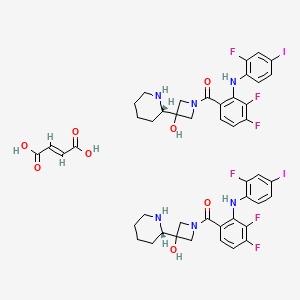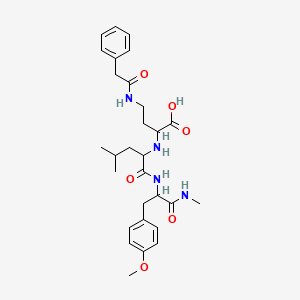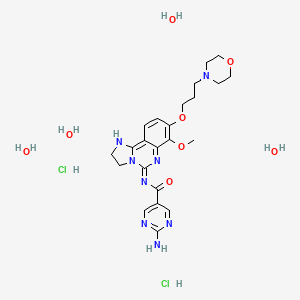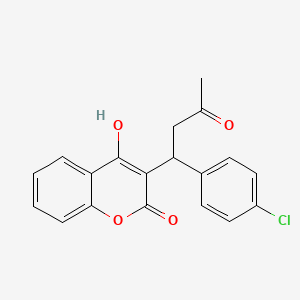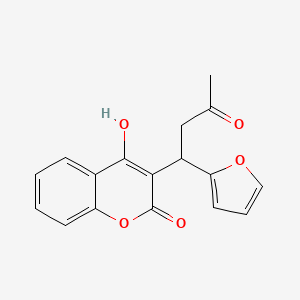
CU-2010
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CU-2010 is a synthetic serine protease inhibitor with antifibrinolytic and anticoagulant properties. CU-2010 dose-dependently reduces postoperative blood loss and improves postischemic recovery after cardiac surgery in a canine model.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biomedical Applications
Copper sulfide (CuS) nanoparticles, which might be similar to CU-2010, have been extensively explored for their biomedical applications. These nanoparticles are synthesized through various routes, resulting in different morphologies that influence their potential applications. In biomedical research, CuS nanoparticles are utilized for in vitro applications such as the detection of biomolecules, chemicals, and pathogens. They have also been investigated for in vivo uses, including molecular imaging, cancer therapy (due to their photothermal properties), drug delivery, and theranostic applications. It's anticipated that research in this area will continue to grow, offering tremendous opportunities for biomedical and clinical applications of CuS nanoparticles (Goel, Chen, & Cai, 2014).
Agricultural Applications
Research on the impact of micronutrients like copper on agricultural yield has shown that nutrient application can significantly affect crop yield and biomass. For instance, in a study on peanut yield in Ghana, the application of micronutrients including copper showed a positive effect on nutrient concentration, nutrient uptake, pod yield, seed yield, and total biomass. This highlights the critical role of copper in enhancing agricultural productivity (Narh & Naab, 2015).
Nanoparticles in Catalysis
Copper and Cu-based nanoparticles are increasingly being used in catalysis, thanks to their chemical and physical properties. They have been employed in various forms, including metallic copper, copper oxides, and hybrid copper nanostructures, for applications in electrocatalysis, photocatalysis, and gas-phase catalysis. The versatility of these nanoparticles in catalysis is largely due to their ability to be modified through different synthetic strategies and conditions (Gawande et al., 2016).
Nutritional and Phytohormone Modulation in Agriculture
Customized Cu3(PO4)2 and CuO nanosheets have shown potential in micronutrient delivery and suppression of soybean sudden death syndrome. This research illustrates the use of nanoscale copper in agriculture to modulate nutrition and enhance plant immunity, offering a sustainable approach to crop protection and yield improvement (Ma et al., 2020).
Environmental Applications
Copper nanoparticles have also been investigated for their potential in environmental applications. They have been used in adsorption processes for dye removal from aqueous solutions and have shown significant effectiveness in this regard. Additionally, their antibacterial properties have been studied for potential use in environmental remediation (Khani et al., 2018).
Eigenschaften
CAS-Nummer |
1021707-76-5 |
|---|---|
Produktname |
CU-2010 |
Molekularformel |
C37H42N6O6S |
Molekulargewicht |
698.84 |
IUPAC-Name |
3-((N-((R)-1-(((S)-3-(3-(aminomethyl)phenyl)-1-((4-carbamimidoylbenzyl)amino)-1-oxopropan-2-yl)amino)-1-oxo-5-phenylpentan-2-yl)sulfamoyl)methyl)benzoic acid |
InChI |
InChI=1S/C37H42N6O6S/c38-22-28-11-4-10-27(19-28)21-33(35(44)41-23-26-15-17-30(18-16-26)34(39)40)42-36(45)32(14-6-9-25-7-2-1-3-8-25)43-50(48,49)24-29-12-5-13-31(20-29)37(46)47/h1-5,7-8,10-13,15-20,32-33,43H,6,9,14,21-24,38H2,(H3,39,40)(H,41,44)(H,42,45)(H,46,47)/t32-,33+/m1/s1 |
InChI-Schlüssel |
BHQDUYVBGREBCB-SAIUNTKASA-N |
SMILES |
O=C(N[C@@H](CC1=CC(CN)=CC=C1)C(NCC2=CC=C(C(N)=N)C=C2)=O)[C@@H](CCCC3=CC=CC=C3)NS(CC4=CC=CC(C(O)=O)=C4)(=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CU-2010; CU2010; CU 2010; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
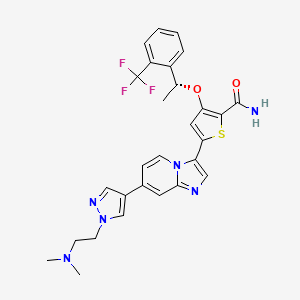
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
